molecular formula C18H19N3O4 B8705484 Benzyl 4-(4-nitrophenyl)piperazine-1-carboxylate

Benzyl 4-(4-nitrophenyl)piperazine-1-carboxylate

Cat. No. B8705484
M. Wt: 341.4 g/mol
InChI Key: DPSUWFVIHBARBP-UHFFFAOYSA-N
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Patent
US08586751B2

Procedure details

To a mixture of 8.0 g benzyl 4-(4-nitrophenyl)piperazine-1-carboxylate (23.5 mmol) and 11 g CoCl2 (47 mmol) in 100 mL MeOH was added 8.6 g (225 mmol) of NaBH4 portion-wise and then stirred at rt for 1 hr. To the reaction mixture was added 3N HCl until the black precipitate dissolved. The resulting mixture was concentrated to remove MeOH and the residue was extracted twice with ether. The aqueous layer was basified with 1N NaOH and then extracted twice with ethyl acetate. The combined extracts were concentrated to give an oil that was purified by MPLC chromatography (ISCO, 50% hexane/ethyl acetate, 40 g+12 g stacked column) to give 5.8 g of benzyl 4-(4-aminophenyl)piperazine-1-carboxylate. LCMS: (M+H)+=312.25.
Quantity
8 g
Type
reactant
Reaction Step One
[Compound]
Name
CoCl2
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
8.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:15][CH2:14][N:13]([C:16]([O:18][CH2:19][C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)=[O:17])[CH2:12][CH2:11]2)=[CH:6][CH:5]=1)([O-])=O.[BH4-].[Na+].Cl>CO>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([N:10]2[CH2:11][CH2:12][N:13]([C:16]([O:18][CH2:19][C:20]3[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=3)=[O:17])[CH2:14][CH2:15]2)=[CH:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1CCN(CC1)C(=O)OCC1=CC=CC=C1
Name
CoCl2
Quantity
11 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
8.6 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to remove MeOH
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted twice with ether
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The combined extracts were concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil that
CUSTOM
Type
CUSTOM
Details
was purified by MPLC chromatography (ISCO, 50% hexane/ethyl acetate, 40 g+12 g stacked column)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)N1CCN(CC1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.